(1R,2S,5S,6S)-3-Azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1R,2S,5S,6S)-3-Azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid Potent inhibitor of the Na+-dependent high-affinity synaptosomal glutamate transporter.
Brand Name: Vulcanchem
CAS No.: 159262-32-5
VCID: VC0004291
InChI: InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1
SMILES: C1C2C(C2C(=O)O)C(N1)C(=O)O
Molecular Formula: C7H9NO4
Molecular Weight: 171.15 g/mol

(1R,2S,5S,6S)-3-Azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid

CAS No.: 159262-32-5

Inhibitors

VCID: VC0004291

Molecular Formula: C7H9NO4

Molecular Weight: 171.15 g/mol

(1R,2S,5S,6S)-3-Azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid - 159262-32-5

CAS No. 159262-32-5
Product Name (1R,2S,5S,6S)-3-Azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
IUPAC Name (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Standard InChI InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1
Standard InChIKey UNNFLFDQCHJXPI-QTBDOELSSA-N
Isomeric SMILES C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O
SMILES C1C2C(C2C(=O)O)C(N1)C(=O)O
Canonical SMILES C1C2C(C2C(=O)O)C(N1)C(=O)O
Description Potent inhibitor of the Na+-dependent high-affinity synaptosomal glutamate transporter.
Synonyms L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid
PubChem Compound 6604785
Last Modified Nov 11 2021
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